(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride
Description
(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride (CAS: 1055301-18-2) is a chiral diamine derivative characterized by two 2,4,6-trimethoxyphenyl groups attached to an ethanediamine backbone in the (R,R) configuration. Its molecular formula is C₂₀H₃₀Cl₂N₂O₆, with a molecular weight of 465.368 g/mol . The compound is typically supplied as a hydrochloride salt to enhance solubility in polar solvents. It exhibits 95% purity and 99% enantiomeric excess (ee), making it a high-purity chiral ligand or intermediate in asymmetric catalysis or pharmaceutical synthesis .
The 2,4,6-trimethoxyphenyl substituents provide steric bulk and electron-donating properties due to the methoxy (-OCH₃) groups, which influence coordination behavior in metal complexes and reactivity in organic transformations.
Properties
IUPAC Name |
(1R,2R)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6.2ClH/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H/t19-,20-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHBUWVNMOZSO-WUMQWIPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)[C@H]([C@@H](C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
The most cited method involves reductive amination under hydrogenation conditions:
- Schiff base formation : Reacting 2,4,6-trimethoxybenzaldehyde with ethylenediamine in ethanol produces a bis-imine intermediate.
- Catalytic hydrogenation : The imine is reduced using H₂ (5–30 bar) and a palladium catalyst to yield the racemic diamine.
- Chiral resolution : The (R,R)-enantiomer is isolated via diastereomeric salt formation with L-tartaric acid, achieving an enantiomeric excess >98%.
Key conditions :
| Parameter | Value | Source |
|---|---|---|
| H₂ pressure | 5–30 bar | |
| Catalyst | Pd/C (10 wt%) | |
| Reaction temperature | 25–40°C | |
| Resolution agent | L-tartaric acid |
Asymmetric Catalysis
To avoid resolution steps, asymmetric synthesis employs chiral ligands:
- Chiral auxiliary approach : Ethylenediamine is pre-complexed with (R)-BINAP or salen ligands to induce stereoselectivity during imine formation.
- Reduction : Sodium borohydride or BH₃·THF selectively reduces the imine, yielding the (R,R)-diamine with 85–90% enantiomeric excess.
Advantages :
Reaction Optimization
Solvent Systems
- Ethers : Tetrahydrofuran (THF) and diglyme improve imine solubility and reduction efficiency.
- Methanol : Preferred for hydrochloride salt formation due to high polarity.
Hydrochloride Salt Formation
The free diamine is converted to its dihydrochloride salt via acidification:
- Neutralization : The (R,R)-diamine is dissolved in methanol and treated with concentrated HCl (2 eq).
- Crystallization : Cooling the solution precipitates the dihydrochloride salt, which is filtered and dried under vacuum.
Purity control :
Challenges and Mitigation
- Steric hindrance : Bulky trimethoxyphenyl groups slow imine formation. Mitigated by using excess aldehyde and elevated temperatures.
- Racemization : High-pressure H₂ can cause enantiomer interconversion. Controlled via low-temperature hydrogenation.
Industrial-Scale Considerations
- Cost-effective catalysts : Nickel-based systems reduce reliance on palladium.
- Continuous flow systems : Improve yield and stereoselectivity by maintaining consistent reaction parameters.
Analytical Validation
Critical quality attributes are verified through:
Chemical Reactions Analysis
Types of Reactions
(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Mechanism of Action
The mechanism of action of (R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles to facilitate various chemical reactions. The chiral nature of the compound allows it to induce enantioselectivity in these reactions, making it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are structurally related to the target molecule, differing primarily in aryl substituents and stereochemistry:
Substituent Effects on Properties
Electronic Properties
- Trimethoxyphenyl (Target Compound): Methoxy groups are strong electron donors via resonance, increasing electron density on the aryl ring. This enhances metal-ligand interactions in catalytic applications, particularly with late transition metals like Rh or Pd .
- Trimethylphenyl Analogs: Methyl groups are weakly electron-donating via induction, providing steric shielding without significant electronic modulation. This results in less polarized complexes compared to the trimethoxy derivative .
- Pentafluorophenyl Analog: Fluorine atoms are highly electron-withdrawing, creating electron-deficient aryl rings. This may stabilize low-oxidation-state metals or facilitate electrophilic reactions .
Solubility and Handling
- The hydrochloride salt form improves aqueous solubility for all analogs. However, the trimethoxyphenyl derivative is more polar due to methoxy groups, enhancing solubility in alcohols and polar aprotic solvents (e.g., DMSO, DMF) compared to the hydrophobic trimethylphenyl analogs .
Steric Effects
- Trimethoxyphenyl and trimethylphenyl groups both impose significant steric hindrance, but the bulkier methoxy groups may restrict conformational flexibility more effectively, influencing selectivity in asymmetric catalysis .
Biological Activity
(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride (CAS Number: 1055301-18-2) is a chiral diamine compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO•2HCl
- Molecular Weight : 465.37 g/mol
- Chirality : The compound exists in a specific stereoisomeric form (R,R), which is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that similar compounds with methoxy-substituted phenyl groups exhibit significant antimicrobial properties. For instance:
- Compounds with similar structural motifs have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Quinolone-triazole hybrid | S. aureus | 0.125 |
| Triazole derivatives | E. coli | 1–8 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research on related compounds indicates that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- A study on structurally related bis(aryl) compounds demonstrated cytotoxic effects on human cancer cell lines, suggesting that this compound may exhibit similar properties .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes.
- Receptor Modulation : Its chiral nature allows it to selectively bind to specific receptors involved in signaling pathways critical for cell growth and survival.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of bis(aryl) diamines against resistant strains of bacteria. The study found that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts. The findings suggest that this compound could be a candidate for further investigation in antimicrobial drug development.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that related compounds induce apoptosis in cancer cells through the activation of caspase pathways. The potential for this compound to similarly induce cytotoxic effects warrants further exploration.
Q & A
Q. What are the key synthetic routes for preparing (R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride?
The compound is synthesized via a condensation reaction between glyoxal and 2,4,6-trimethoxyaniline, followed by reduction using sodium borohydride (NaBH₄) to yield the ethylenediamine backbone. The dihydrochloride salt is formed by treating the free base with hydrochloric acid. Critical steps include precise stoichiometric control of the methoxy-substituted aniline and purification via recrystallization to ensure enantiomeric purity (>99% ee) .
Q. How is the enantiomeric purity of this compound verified experimentally?
Enantiomeric purity is confirmed using chiral HPLC with a cellulose-based column and polarimetric analysis. For structural validation, single-crystal X-ray diffraction (employing SHELX software for refinement) and ¹H/¹³C NMR are used to resolve stereochemistry and confirm the (R,R)-configuration .
Q. What are the primary research applications of this compound in asymmetric catalysis?
The compound serves as a chiral ligand in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and C–C bond-forming processes. The trimethoxy groups enhance solubility in polar solvents (e.g., methanol, DMF) and modulate steric bulk, improving selectivity in enantioselective transformations .
Advanced Research Questions
Q. How do steric and electronic properties of substituents (e.g., trimethoxy vs. trimethyl) influence catalytic performance?
Comparative studies with analogs like (R,R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine reveal that:
- Trimethoxy groups : Increase solubility in polar media and electron-donating effects, enhancing metal-ligand coordination stability.
- Trimethyl groups : Provide greater steric hindrance, favoring substrates with bulky functional groups.
| Substituent | Solubility (in MeOH) | Steric Bulk (Tolman Cone Angle) | Catalytic Efficiency* |
|---|---|---|---|
| Trimethoxy | High | 148° | 92% ee (Hydrogenation) |
| Trimethyl | Moderate | 155° | 85% ee (Hydrogenation) |
| *Data from asymmetric hydrogenation of α-ketoesters . |
Q. What experimental strategies resolve contradictions in crystallographic data for this compound?
Discrepancies in bond angles or torsional strain (e.g., between NMR and X-ray data) are addressed by:
Q. How can reaction conditions be optimized to mitigate racemization during ligand-metal complex formation?
Racemization is minimized by:
- Conducting reactions under inert atmospheres (Ar/N₂) at low temperatures (0–5°C).
- Using non-polar solvents (e.g., toluene) to reduce proton exchange.
- Monitoring reaction progress via in-situ IR spectroscopy to detect intermediates .
Methodological Considerations
Q. What analytical techniques are essential for characterizing degradation products under acidic conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS and ²D NMR identify hydrolysis byproducts (e.g., demethylated derivatives). Mass fragmentation patterns (m/z 296 → 268 via loss of CH₃O groups) confirm degradation pathways .
Q. How is the compound’s stability in aqueous solutions quantified for biological assays?
Stability is assessed via:
- pH-dependent kinetic studies (pH 2–10) with UV-Vis spectroscopy tracking absorbance at λ = 280 nm.
- Half-life calculations using first-order decay models (t₁/₂ = 48 hrs at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
